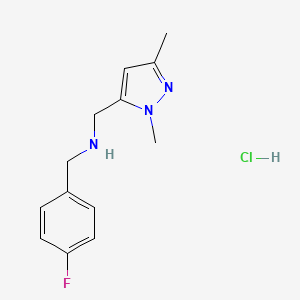![molecular formula C16H21BrF2N4O2 B12232285 5-Bromo-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]-4-methoxypyrimidine](/img/structure/B12232285.png)
5-Bromo-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]-4-methoxypyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]-4-methoxypyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely used in medicinal chemistry due to their biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]-4-methoxypyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The synthesis begins with the preparation of 4,4-difluoropiperidine.
Coupling Reactions: The next step involves coupling the 4,4-difluoropiperidine with a suitable pyrimidine derivative.
Bromination and Methoxylation: The final steps include the bromination of the pyrimidine ring and the introduction of the methoxy group. These reactions are typically carried out under controlled conditions to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions and using high-purity reagents can further improve the yield and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]-4-methoxypyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the methoxy group.
Coupling Reactions: As mentioned earlier, the compound can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Trifluoroacetic Acid: Used in the preparation of 4,4-difluoropiperidine.
Dichloromethane: Common solvent used in various steps of the synthesis.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
5-Bromo-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]-4-methoxypyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is of interest in the development of new pharmaceuticals due to its potential biological activity.
Chemical Biology: It can be used as a probe to study various biological processes and pathways.
Material Science: Pyrimidine derivatives are also explored for their potential use in the development of new materials with unique properties.
Mechanism of Action
The exact mechanism of action of 5-Bromo-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]-4-methoxypyrimidine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to the desired biological response .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
What sets 5-Bromo-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]-4-methoxypyrimidine apart from similar compounds is the presence of the 4,4-difluoropiperidine moiety. This unique structural feature can impart distinct biological and chemical properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H21BrF2N4O2 |
|---|---|
Molecular Weight |
419.26 g/mol |
IUPAC Name |
[1-(5-bromo-4-methoxypyrimidin-2-yl)piperidin-4-yl]-(4,4-difluoropiperidin-1-yl)methanone |
InChI |
InChI=1S/C16H21BrF2N4O2/c1-25-13-12(17)10-20-15(21-13)23-6-2-11(3-7-23)14(24)22-8-4-16(18,19)5-9-22/h10-11H,2-9H2,1H3 |
InChI Key |
FFEFCQRESUJOCG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC=C1Br)N2CCC(CC2)C(=O)N3CCC(CC3)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-2-phenylethanamine;hydrochloride](/img/structure/B12232202.png)

amino}piperidin-1-yl)-2-oxoethyl]-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B12232217.png)
![N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-2-ethoxy-N-methylpyridine-3-carboxamide](/img/structure/B12232224.png)
![5-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}piperidin-2-one](/img/structure/B12232227.png)
![1-[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12232231.png)
![4-methyl-2-{4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B12232239.png)

![1-[(3-Methoxyphenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B12232243.png)



![1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12232249.png)
![1-(5-fluoro-2-thienyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine](/img/structure/B12232250.png)
